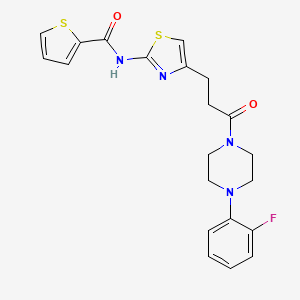

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

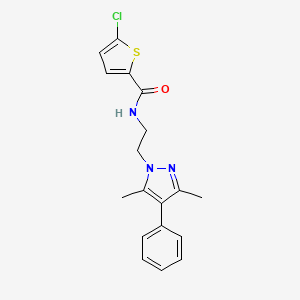

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a derivative of quinazoline . Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . It is a yellow-colored compound, usually found in crystalline form . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .

Synthesis Analysis

The synthesis of quinazoline derivatives has been outlined in various methods . For instance, a protocol for the direct C-4 alkylation of quinazoline-3-oxides via radical oxidative coupling between quinazoline 3-oxides and ethers in the presence of TBHP was developed . This reaction proceeded smoothly under metal-free conditions, providing quinazoline-containing heterocyclic molecules in moderate to good yields .Molecular Structure Analysis

The molecular structure of quinazoline and its derivatives, including 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, is characterized by two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse. For instance, a protocol for the direct C-4 alkylation of quinazoline-3-oxides via radical oxidative coupling between quinazoline 3-oxides and ethers in the presence of TBHP was developed .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and its derivatives, including 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, are influenced by their molecular structure . Quinazoline is a yellow-colored compound, usually found in crystalline form .Scientific Research Applications

- A recent study reported the discovery of a novel antibacterial compound with a 4(3H)-quinazolinone core, which includes derivatives of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid . Investigating its antibacterial activity against pathogens like Staphylococcus aureus could be promising.

- 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid derivatives may exhibit antioxidant properties. For instance, related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) contribute to antioxidant activity in Maillard reaction intermediates . Further exploration of its antioxidant potential is warranted.

Antibacterial Research

Antioxidant Properties

Mechanism of Action

Target of Action

Quinazolinone derivatives have been known to interact with various biological targets, including penicillin-binding proteins .

Mode of Action

Some quinazolinone derivatives have been found to inhibit the growth of bacteria by impairing the integrity of cell membranes .

Biochemical Pathways

It’s known that quinazolinone derivatives can interfere with bacterial cell wall synthesis, leading to bactericidal effects .

Result of Action

Some quinazolinone derivatives have shown strong bactericidal activity and a lower tendency for developing bacterial resistance .

properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-10(12(16)17)14-7-13-9-6-4-3-5-8(9)11(14)15/h3-7,10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIZXZUKXBPCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

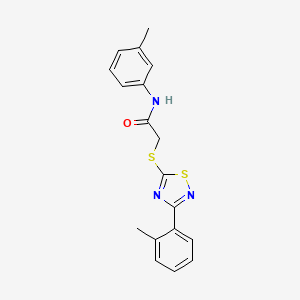

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2431863.png)

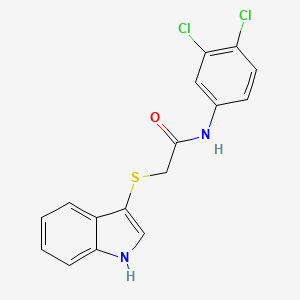

![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)

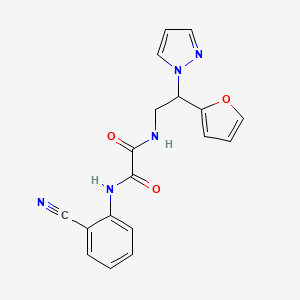

![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)

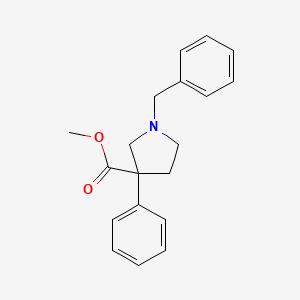

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2431882.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)